

Application Notes and Protocols for HPN217 Clinical Trials

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Compound of Interest

Compound Name: Anticancer agent 217

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These application notes provide a detailed overview of the patient eligibility criteria for clinical trials involving HPN217, a tri-specific T-cell activating construct (TriTAC) for the treatment of relapsed/refractory multiple myeloma (RRMM). The included protocols and diagrams are intended to guide researchers and clinicians in identifying suitable candidates for HPN217 clinical studies.

HPN217 Mechanism of Action

HPN217 is an investigational immunotherapy designed to treat multiple myeloma.^[1] It is a tri-specific T-cell activating construct that simultaneously binds to three targets: B-cell maturation antigen (BCMA) on the surface of myeloma cells, CD3 on T-cells, and human serum albumin.^{[2][3][4]} This triple-binding action brings T-cells into close proximity with the cancerous myeloma cells, activating the T-cells to kill the myeloma cells.^{[2][5]} The binding to albumin is designed to extend the half-life of the drug in the body, allowing for less frequent dosing.^{[3][5]}

Patient Eligibility Criteria

Data from the ongoing Phase 1/2 clinical trial (NCT04184050) provides the basis for the patient eligibility criteria for HPN217.^{[6][7][8]} Patients considered for enrollment in HPN217 clinical trials must meet a specific set of inclusion and exclusion criteria.

Inclusion Criteria

A summary of the key inclusion criteria for participation in HPN217 clinical trials is presented below.

Criteria	Description
Diagnosis	Patients must have a confirmed diagnosis of multiple myeloma and have relapsed or become refractory to standard therapies. [6] [7]
Prior Therapies	Must have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug (IMiD), and an anti-CD38 antibody. [9] [10] In some cases, patients with at least four prior lines of therapy were specified. [7]
Measurable Disease	Patients must have measurable disease, as defined by at least one of the following: • Serum M-protein ≥ 0.5 g/dL • Urine M-protein ≥ 200 mg/24 hours • Serum free light chain (FLC) assay with an involved FLC level ≥ 10 mg/dL and an abnormal serum FLC ratio. [9]
Prior BCMA-Targeted Therapy	Previous treatment with a BCMA-targeting agent is permitted. [10] [11]

Exclusion Criteria

A summary of the key exclusion criteria that would prevent a patient from participating in HPN217 clinical trials is detailed below.

Criteria	Description
Disease Subtype	Patients with plasma cell leukemia or non-secretory myeloma are excluded.[9] Individuals with only extramedullary relapse of multiple myeloma who do not have measurable disease are also not eligible.[9]
Prior Transplantation	Autologous stem cell transplant within 90 days of the start of the study is an exclusion criterion. [9] Allogeneic stem cell or solid organ transplantation within 12 months of screening is also not allowed.[9]
Immunosuppression	Any patient receiving immunosuppressive medication will be excluded.[9]
Autoimmune Disease	A history of or known or suspected autoimmune disease is a key exclusion. Exceptions may be made for conditions like vitiligo, resolved childhood atopic dermatitis, and clinically euthyroid hypothyroidism or hyperthyroidism.[9]
Second Primary Malignancy	A second primary malignancy that has not been in remission for more than three years is an exclusion criterion. Exceptions are made for non-melanoma skin cancer, resected melanoma in situ, in situ cervical cancer, and adequately treated Stage I cancer with at least two years of remission, as well as low-risk prostate cancer.[9]

Experimental Protocols

Protocol for Patient Screening and Eligibility Assessment

The following protocol outlines the key steps for screening patients for eligibility in an HPN217 clinical trial.

1. Informed Consent:

- Obtain written informed consent from the patient after a thorough explanation of the clinical trial, including potential risks and benefits.

2. Medical History and Physical Examination:

- Conduct a comprehensive review of the patient's medical history, including prior cancer treatments and comorbidities.
- Perform a complete physical examination to assess the patient's overall health status.

3. Laboratory Assessments:

- Hematology: Complete blood count (CBC) with differential.
- Serum Chemistry: Comprehensive metabolic panel, including assessment of renal and hepatic function.
- Multiple Myeloma Markers:
 - Serum protein electrophoresis (SPEP) and immunofixation.
 - 24-hour urine collection for protein electrophoresis (UPEP) and immunofixation.
 - Serum free light chain (FLC) assay.

4. Imaging:

- Perform imaging studies as required by the specific trial protocol to assess disease burden.

5. Bone Marrow Aspirate and Biopsy:

- Obtain a bone marrow aspirate and biopsy to confirm the diagnosis and assess the percentage of plasma cells.

6. Review of Eligibility Criteria:

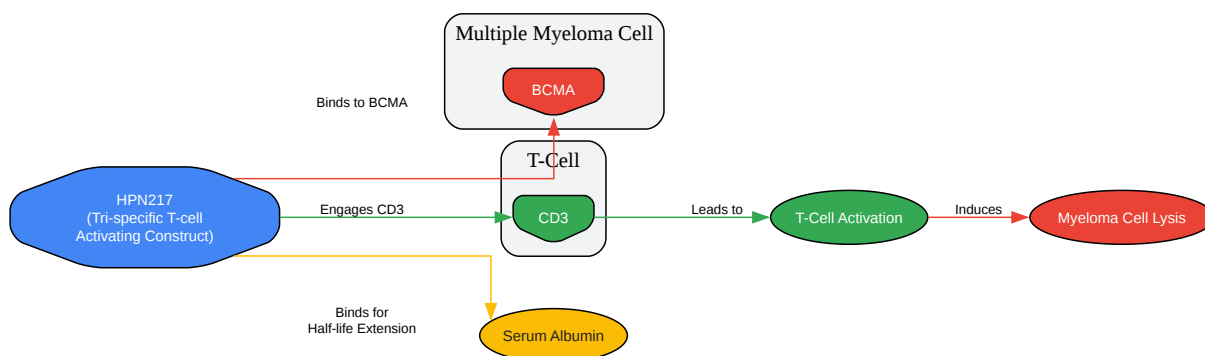
- Systematically compare the patient's clinical and laboratory data against the detailed inclusion and exclusion criteria of the clinical trial protocol.

7. Final Eligibility Determination:

- The principal investigator will make the final determination of the patient's eligibility for the study.

Visualizations

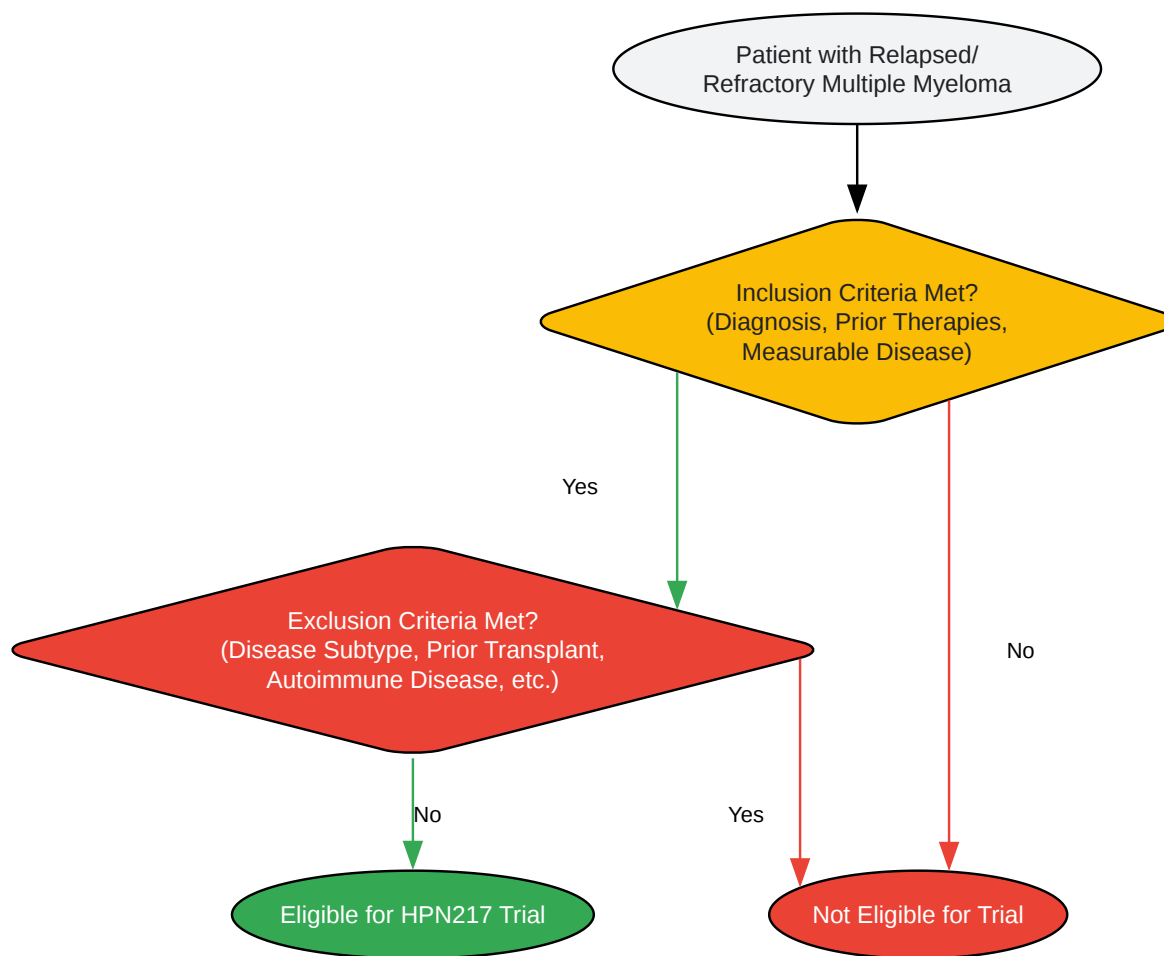
HPN217 Signaling Pathway



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Caption: HPN217 mechanism of action, engaging T-cells to target and kill myeloma cells.

Patient Eligibility Workflow for HPN217 Clinical Trials



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Caption: Logical flow for assessing patient eligibility for HPN217 clinical trials.

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